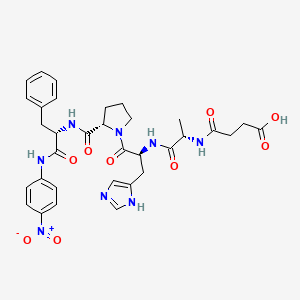

Suc-Ala-His-Pro-Phe-pNA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Suc-Ala-His-Pro-Phe-pNA, also known as N-Succinyl-L-alanyl-L-histidyl-L-prolyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying protease activity, as it serves as a chromogenic substrate that releases p-nitroaniline upon enzymatic cleavage, allowing for easy spectrophotometric detection.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-His-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The protected amino acids are coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The process involves:

Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.

化学反应分析

Types of Reactions

Suc-Ala-His-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The key reactions include:

Hydrolysis: Enzymatic cleavage of the peptide bond between the phenylalanine and p-nitroaniline, releasing p-nitroaniline.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous buffer solutions at physiological pH (around 7.4) and temperature (37°C).

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

Reduction: Can be induced using reducing agents like dithiothreitol (DTT).

Major Products Formed

Hydrolysis: The major product is p-nitroaniline, which can be detected spectrophotometrically at 410 nm.

科学研究应用

Suc-Ala-His-Pro-Phe-pNA is widely used in various fields of scientific research:

Chemistry: Used as a substrate to study the kinetics and specificity of proteases.

Biology: Employed in assays to measure protease activity in biological samples.

Medicine: Utilized in diagnostic assays to detect protease-related diseases.

Industry: Applied in quality control processes to monitor protease activity in industrial enzyme preparations.

作用机制

The mechanism of action of Suc-Ala-His-Pro-Phe-pNA involves its cleavage by proteases at the peptide bond between phenylalanine and p-nitroaniline. This cleavage releases p-nitroaniline, which absorbs light at 410 nm, allowing for spectrophotometric detection. The molecular targets are the active sites of proteases, where the peptide substrate binds and undergoes hydrolysis.

相似化合物的比较

Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for similar purposes.

N-Succinyl-L-phenylalanine p-nitroanilide: Used as a substrate for chymotrypsin and other proteases.

Uniqueness

Suc-Ala-His-Pro-Phe-pNA is unique due to its specific sequence, which allows for the study of proteases with particular substrate preferences. Its use of histidine and proline residues provides distinct structural features that can influence protease binding and activity.

生物活性

Suc-Ala-His-Pro-Phe-pNA (N-succinyl-alanyl-histidyl-prolyl-phenylalanine p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical research, particularly in the study of proteases. This article provides a comprehensive overview of its biological activity, including its enzymatic interactions, applications in research, and relevant case studies.

This compound is characterized by its specific amino acid sequence, which influences its interactions with various enzymes. The compound features a p-nitroanilide moiety that serves as a chromogenic group, allowing for the quantification of enzymatic activity through spectrophotometric methods. The structural formula can be represented as follows:

Suc Ala His Pro Phe pNA

Substrate Specificity

This compound is primarily utilized as a substrate for serine proteases. It has been shown to be hydrolyzed effectively by various proteolytic enzymes, demonstrating a preference for basic amino acids at the P1 position and aromatic residues at the P2 position. The hydrolysis kinetics of this compound can be summarized in the following table:

| Substrate | Km (μM) | kcat (s−1) | kcat/K (M−1s−1) |

|---|---|---|---|

| This compound | 50 ± 5 | 0.004 ± 0.001 | 80 ± 10 |

This table illustrates that this compound has a relatively low Km, indicating high affinity for its target enzymes.

Protease Inhibition

Research indicates that this compound can inhibit certain proteases, such as casein kinase II and phosphatases, which are critical in cellular growth regulation. This inhibition suggests potential applications in cancer research and therapy by modulating proteolytic pathways involved in tumor progression .

Antimicrobial Activity

In addition to its role as a protease substrate, this compound has demonstrated antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of bacteria and viruses, making it a candidate for further investigation in anti-infection strategies .

Case Studies

-

Case Study on Cancer Cell Lines :

A study investigated the effects of this compound on different cancer cell lines. The results showed a significant reduction in cell viability when treated with the compound, suggesting its potential as an anticancer agent through protease inhibition. -

Case Study on Inflammatory Response :

Another research focused on the immunological effects of this compound. It was found to modulate inflammatory pathways by inhibiting specific proteases involved in cytokine release, thus offering insights into therapeutic applications for inflammatory diseases.

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZIINXZEQBCIF-YQMHAVPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。